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MCL1 Inhibitor Binding Affinities

The following table compiles the binding affinity data (Ki values) for various MCL1 inhibitors, highlighting

their potency and selectivity. Ki is the inhibition constant; a lower value indicates a more potent inhibitor.

Compound Name
Reported Ki
Value

Selectivity Notes
Clinical Status /
Notes

VU661013 [1] 97 ± 30 pM Does not significantly inhibit BCL-xL
or BCL-2.

Preclinical

AZD5991 [1] 0.13 nM ~25-fold lower affinity for mouse vs.
human Mcl-1.

Clinical trials
(NCT03218683) [2]

MIK665 (S64315)
[1]

1.2 nM Inhibitor of Mcl-1 with potential pro-
apoptotic activities.

Clinical trials
(NCT04629443) [2]

BRD-810 [3] Kd = 0.0006
nM (0.6 pM)*

Highly selective over BCL-XL and
BCL-2. No appreciable off-target

binding in a broad panel.

Preclinical, intended
for clinical trials [3]

A-1210477 [1] 0.454 nM >100-fold selectivity over other Bcl-2

family members.

Preclinical
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Compound Name
Reported Ki
Value

Selectivity Notes
Clinical Status /
Notes

S63845 [1] Kd = 0.19 nM* No discernible binding to BCL-2 or

BCL-XL.

Preclinical

UMI-77 [1] 490 nM Shows selectivity over other Bcl-2

family members.

Preclinical

Marinopyrrole A
(Maritoclax) [1]

IC50 = 10.1

µM

Selective Mcl-1 antagonist; targets

Mcl-1 for degradation.

Preclinical

Sabutoclax [1] IC50 = 0.20

µM

Pan-Bcl-2 inhibitor (also inhibits Bcl-

xL, Bcl-2, Bfl-1).

Preclinical

TW-37 [1] Ki = 0.26 µM Pan-inhibitor of Bcl-2, Bcl-xL and

Mcl-1.

Preclinical

*Kd (Dissociation Constant) is a direct binding measurement. While Ki and Kd are different constants, both

are used to report binding affinity, with lower values indicating stronger binding. This value is an IC50 (half-

maximal inhibitory concentration) from a functional disruption assay, not a direct Ki.

Experimental Protocols for Determining Binding
Affinity

The Ki and Kd values in the table are typically determined using well-established biochemical and

biophysical techniques. Here are the core methodologies as cited in the literature.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-
FRET)

This is a common and robust assay for quantifying protein-ligand interactions and determining IC50 values,

which can be used to calculate Ki [3] [4].
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Purpose: To measure the disruption of a protein-peptide interaction by a small-molecule inhibitor.

Protocol Summary:
Reagents: Recombinant MCL-1 protein is incubated with a fluorescently-labeled peptide

derived from a native binding partner (e.g., the BH3 domain of Noxa or Bid) [5] [4].
Assay Principle: The assay uses a donor fluorophore (e.g., Europium cryptate) attached to the

protein and an acceptor fluorophore (e.g., XL665) attached to the peptide. When the peptide is
bound to the protein, FRET occurs upon excitation of the donor. If a small molecule displaces

the peptide, the FRET signal decreases [3].
Execution: The test compound is serially diluted and added to the protein-peptide mixture. The

FRET signal is measured after incubation.
Data Analysis: The concentration-dependent decrease in FRET signal is plotted to calculate

the IC50. The Ki can then be derived using established equations like the Cheng-Prusoff
equation [4].

Fluorescence Polarization (FP) Anisotropy

This method is another standard for characterizing binding affinity and was used in the discovery of early

MCL1 inhibitors [6].

Purpose: Similar to TR-FRET, it measures the displacement of a fluorescent probe from the target
protein.

Protocol Summary:
Reagents: A FITC-labeled BH3 peptide is bound to recombinant MCL-1 protein [6].

Assay Principle: When the small, fluorescent peptide is bound to the large protein, its rotation
is slow, resulting in high fluorescence polarization. When displaced by a competitive inhibitor,

the peptide rotates faster, leading to a decrease in polarization [6].
Execution: The test compound is titrated into a solution containing the MCL-1-probe complex.

The change in polarization is measured.
Data Analysis: The data is fit to a competitive binding model to determine the Ki value [6].

X-ray Crystallography

While not a direct measure of Ki, crystallography is critical for validating the binding mode and guiding

structure-based drug design [3] [6].

Purpose: To obtain a high-resolution three-dimensional structure of the MCL-1-inhibitor complex.

Protocol Summary:
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Protein Preparation: A purified, recombinant MCL-1 protein (often a truncated construct

containing the BH3-binding groove) is used [3] [4].
Crystallization: The protein is co-crystallized with the inhibitor using vapor diffusion methods.

The reservoir solution typically contains a precipitant like PEG [4].
Data Collection and Modeling: X-ray diffraction data is collected at a synchrotron source. The

structure is solved by molecular replacement and refined, providing an atomic-level view of the
inhibitor bound within the BH3-binding groove of MCL-1 [3] [4]. This confirms that the inhibitor is

engaging the intended target site.

MCL1's Role in Apoptosis and Inhibitor Mechanism

To understand the functional context of the Ki values, the following diagram illustrates the role of MCL1 in

regulating mitochondrial apoptosis and the mechanism of MCL1 inhibitors.

Survival Signals
(e.g., cytokines) MCL-1 Protein

Pro-apoptotic Proteins
(BIM, BAK, BAX)

 Binds and
 Neutralizes Release

Cell Survival
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Mitochondrial Outer Membrane
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Caspase Activation & Apoptosis

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.nature.com/articles/s43018-024-00814-0
https://www.nature.com/articles/s43856-023-00380-z
https://www.nature.com/articles/s43856-023-00380-z
https://www.nature.com/articles/s43018-024-00814-0
https://www.nature.com/articles/s43856-023-00380-z
https://www.smolecule.com/products/s518405?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Click to download full resolution via product page

In healthy cells, MCL1 binds pro-apoptotic proteins to prevent apoptosis. MCL1 inhibitors bind MCL1,

releasing these proteins to initiate cell death. [7] [8] [9]

Key Interpretive Notes for Researchers

Ki vs. Kd vs. IC50: While all measure affinity, they are determined differently. Ki and Kd are direct
binding constants, whereas IC50 is a functional measurement under specific assay conditions.

Caution is advised when directly comparing these values [1] [3].
Selectivity is Crucial: High affinity for MCL1 is only valuable with selectivity over BCL-XL and BCL-2,

as inhibiting the latter can cause on-target thrombocytopenia [6] [4]. The most advanced compounds
show excellent selectivity profiles.

The Cardiotoxicity Challenge: MCL1 is essential for cardiomyocyte survival. Clinical trials for
several MCL1 inhibitors have reported troponin increases, indicating potential cardiotoxicity [3] [4].

This is a major focus of current research, with strategies like optimizing pharmacokinetics (e.g., short
half-life of BRD-810) being explored to improve the therapeutic window [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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